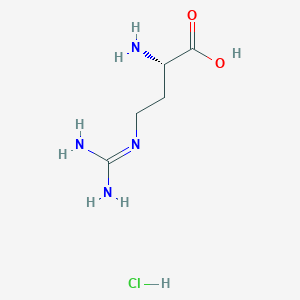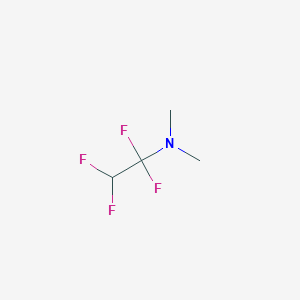
3-Amino-2-fluoropiridina
Descripción general
Descripción
3-Amino-2-fluoropyridine is an organic compound with the chemical formula C5H5FN2. It is a white crystalline solid that belongs to the class of fluoropyridines, which are pyridine derivatives containing a fluorine atom. The presence of the fluorine atom imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .
Aplicaciones Científicas De Investigación
3-Amino-2-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Mecanismo De Acción
Target of Action
3-Amino-2-fluoropyridine is a fluorinated aminopyridine building block . It is derived from pyridine, having an amine and a fluorine at the 2- and 3-positions respectively . The primary targets of this compound are molecular scaffolds in biochemical reactions, where it can be readily introduced by reductive amination and nucleophilic substitution .
Mode of Action
The mode of action of 3-Amino-2-fluoropyridine involves its interaction with its targets, leading to significant changes in the biochemical pathways. It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory .
Análisis Bioquímico
Biochemical Properties
3-Amino-2-fluoropyridine can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . The modification by 3-Amino-2-fluoropyridine has shown a significant enhancement in antitumor activity, compared with the mother molecules . It is suggested that the 3-Amino-2-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory .
Molecular Mechanism
It is known that it can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . This suggests that it may interact with biomolecules through these mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-fluoropyridine involves the ammoniation of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction. The process is relatively straightforward, involving the dissolution of the starting material in methanol, addition of ammoniacal liquor, and reduction under hydrogen with palladium as a catalyst. The reaction yields a white crystalline product with a high yield .
Industrial Production Methods: The industrial production of 3-Amino-2-fluoropyridine typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like permanganate and reducing agents like hydrogen in the presence of palladium are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which have applications in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
- 2-Amino-3-fluoropyridine
- 3-Amino-2-bromopyridine
- 2,3-Difluoropyridine
- 2-Chloro-5-fluoropyridine
Comparison: Compared to its analogs, 3-Amino-2-fluoropyridine is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This configuration imparts distinct reactivity and interaction profiles, making it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
2-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDACIZNNNFTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376477 | |
| Record name | 3-Amino-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-33-7 | |
| Record name | 3-Amino-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-2-fluoropyridine participate in the synthesis of 2-aryl-pyrido[2,3-b]pyrazines?
A1: In this specific reaction, 3-amino-2-fluoropyridine acts as a nucleophile. The research paper describes a process where 2H-azirines are activated by triflic anhydride (Tf2O) to form 1-trifloyl-aziridin-2-yl triflates. 3-Amino-2-fluoropyridine then undergoes nucleophilic addition to these activated azirines. This addition is followed by a cyclization step via an SNAr (nucleophilic aromatic substitution) mechanism, ultimately leading to the formation of 2-aryl-pyrido[2,3-b]pyrazines [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)













